molecular formula C16H21N5 B6449019 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine CAS No. 2548993-64-0

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine

Cat. No.: B6449019
CAS No.: 2548993-64-0
M. Wt: 283.37 g/mol
InChI Key: CUXGKDFAMPQKLQ-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining three distinct heterocyclic motifs:

  • Azetidine: A strained four-membered nitrogen-containing ring.
  • Octahydrocyclopenta[c]pyrrole: A bicyclic amine with a fused cyclopentane-pyrrolidine system.
  • Pyrazolo[1,5-a]pyrazine: A fused bicyclic system with two nitrogen atoms in the six-membered pyrazine ring.

Properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-2-12-8-19(9-13(12)3-1)14-10-20(11-14)16-15-4-5-18-21(15)7-6-17-16/h4-7,12-14H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXGKDFAMPQKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex, which is crucial for cell cycle progression.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrazine core in the target compound differs from the more common pyrazolo[1,5-a]pyrimidine analogs (e.g., –7, 9). Key distinctions include:

Feature Pyrazolo[1,5-a]pyrazine (Target) Pyrazolo[1,5-a]pyrimidine (Analog)
Six-membered ring N atoms Positions 1 and 4 Positions 1 and 3 (pyrimidine)
Electronic properties Increased electron deficiency Moderate electron deficiency
Bioactivity examples Limited data (hypothetical) Kinase inhibitors (e.g., PI3Kδ in ), pesticides ()

The pyrazine ring’s electron-deficient nature may enhance binding to aromatic residues in enzyme active sites compared to pyrimidine analogs .

Bicyclic Amine Substituents

The octahydrocyclopenta[c]pyrrole substituent shares similarities with 8-azabicyclo[3.2.1]octane in ’s compound (CAS 1186332-07-9). Comparisons include:

Parameter Octahydrocyclopenta[c]pyrrole (Target) 8-Azabicyclo[3.2.1]octane ()
Ring system Fused cyclopentane-pyrrolidine Bridged bicyclic amine
Conformational rigidity Moderate High
Solubility impact Likely enhances lipophilicity Similar effect (logP ~2.5–3.5)

The fused cyclopentane in the target may improve metabolic stability compared to bridged systems .

Azetidine vs. Larger Heterocycles

Azetidine’s four-membered ring contrasts with morpholine () or piperazine () substituents in analogs:

Property Azetidine (Target) Morpholine/Piperazine (Analogs)
Ring strain High (affects reactivity/stability) Low
Hydrogen-bonding capacity Limited (one NH) High (multiple H-bond acceptors)
Pharmacokinetics Potential for improved membrane permeability Enhanced solubility but lower BBB penetration

Azetidine’s strain may enhance target binding but requires stabilization via substituents .

Biological Activity

The compound 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine , identified by its CAS number 1909312-85-1 , is a novel chemical structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4C_{12}H_{14}N_{4} with a molecular weight of 250.25 g/mol . The structure includes an octahydrocyclopenta[c]pyrrole moiety and a pyrazolo[1,5-a]pyrazine component, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC12H14N4
Molecular Weight250.25 g/mol
CAS Number1909312-85-1

Pharmacological Effects

Research into the pharmacological effects of this compound indicates potential applications in treating neurodegenerative diseases. The pyrazolo[1,5-a]pyrazine derivatives have been associated with neuroprotective properties, which may be beneficial in conditions like Alzheimer's disease and other cognitive disorders .

Mechanism of Action:
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter levels and providing neuroprotective effects.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into their efficacy:

  • Neuroprotection in Animal Models : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine showed significant neuroprotective effects in rodent models of neurodegeneration, suggesting that the compound could mitigate neuronal loss and improve cognitive functions .
  • Antidepressant-like Effects : In behavioral models, compounds similar to this compound exhibited antidepressant-like effects, potentially through serotonergic pathways .
  • Anti-inflammatory Properties : Research has indicated that related structures possess anti-inflammatory properties, which may contribute to their neuroprotective effects by reducing neuroinflammation associated with various neurological disorders .

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